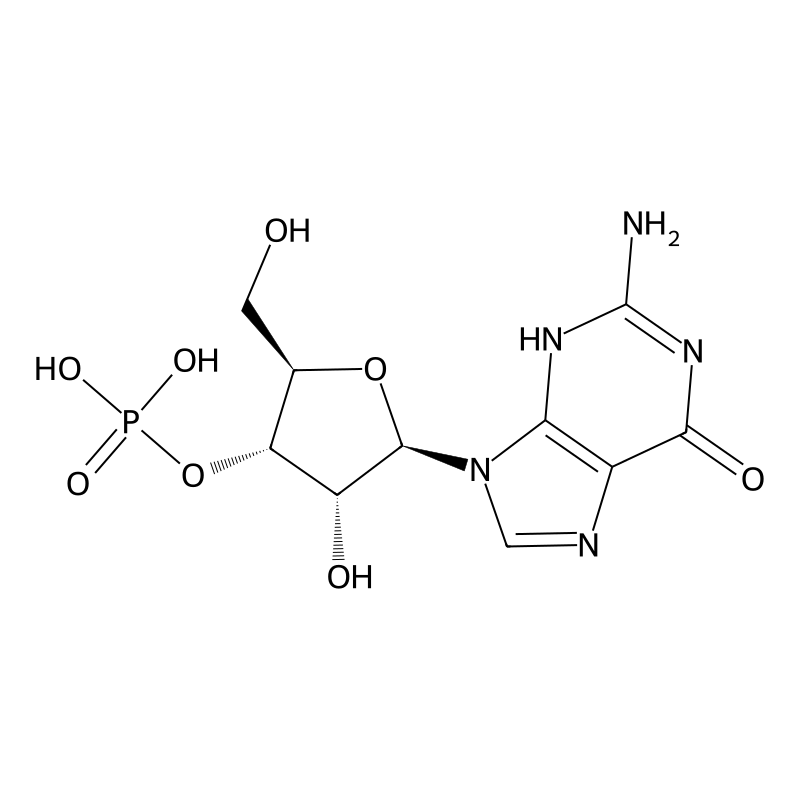

Guanosine 3'-(dihydrogen phosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Guanosine 3'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Guanosine-3'-monophosphate is a natural product found in Helianthus tuberosus and Caenorhabditis elegans with data available.

Role in Gene Regulation:

3'-GMP plays a crucial role in the regulation of gene expression in bacteria like Escherichia coli. It acts as a regulatory molecule in the pyrimidine nucleotide (pyr) operon, which controls the production of pyrimidine nucleotides needed for DNA and RNA synthesis []. When 3'-GMP levels are high, it binds to specific sites on the pyr mRNA in a uridine-dependent manner, disrupting an antiterminator hairpin structure. This disrupts the operon's ability to produce pyrimidine nucleotides, effectively regulating their synthesis [].

Signal Transduction:

While not as prominent as its cyclic counterpart, cyclic guanosine-3',5'-monophosphate (cGMP), 3'-GMP has been implicated in signal transduction pathways in specific contexts. Studies suggest its involvement in regulating cell proliferation, differentiation, and migration, although the exact mechanisms are still being elucidated [].

Research Tool:

'-GMP is often utilized as a research tool due to its availability and specific interactions with other molecules. Scientists employ it in various in vitro studies, including:

- Studying protein-nucleotide interactions: 3'-GMP can be used to probe the binding affinities and specificities of proteins that interact with guanosine nucleotides [].

- Investigating enzyme activity: Certain enzymes, like ribonucleases, have specific activities towards 3'-GMP, allowing researchers to study their function and regulation [].

- Cellular signaling research: While not a primary signaling molecule itself, 3'-GMP can be used to indirectly manipulate or study cellular signaling pathways involving guanosine nucleotides [].

Guanosine 3'-(dihydrogen phosphate) is a nucleotide that consists of the purine base guanine, the sugar ribose, and a phosphate group attached at the 3' position. Its molecular formula is C₁₀H₁₄N₅O₈P, and it has a molar mass of 363.22 g/mol. This compound plays a crucial role in various biochemical processes, particularly in cellular signaling and metabolism. The compound is also recognized for its involvement in nucleotide synthesis and as a substrate for several enzymatic reactions .

This compound exhibits significant biological activity, particularly in cellular signaling pathways. Guanosine 3'-(dihydrogen phosphate) acts as a second messenger in various signal transduction pathways, influencing processes such as cell proliferation, differentiation, and apoptosis. It is also involved in the regulation of cyclic guanosine monophosphate levels, which are crucial for vasodilation and neurotransmission .

Guanosine 3'-(dihydrogen phosphate) can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing nucleoside kinases to phosphorylate guanosine at the 3' position.

- Chemical Synthesis: Employing phosphoramidite chemistry to introduce the phosphate group selectively.

- Extraction from Biological Sources: Isolating from nucleic acids or using enzymatic degradation of RNA that contains guanosine residues .

Guanosine 3'-(dihydrogen phosphate) has diverse applications in various fields:

- Biochemical Research: Used as a substrate in enzyme assays and studies of nucleotide metabolism.

- Pharmaceutical Development: Investigated for its potential therapeutic roles in cancer treatment and cardiovascular diseases.

- Molecular Biology: Employed in studies related to RNA synthesis and modifications .

Studies on the interactions of guanosine 3'-(dihydrogen phosphate) with proteins have revealed its role as a signaling molecule. It interacts with various receptors and enzymes that modulate cellular responses to external stimuli. These interactions are critical for understanding its function in health and disease, particularly regarding its influence on signal transduction pathways .

Guanosine 3'-(dihydrogen phosphate) shares structural similarities with other nucleotides but has unique properties that distinguish it:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Guanosine 5'-triphosphate | C10H15N5O14P3 | Contains three phosphate groups; energy currency. |

| Guanosine 5'-monophosphate | C10H13N5O8P | Only one phosphate group; involved in RNA synthesis. |

| Adenosine 3'-(dihydrogen phosphate) | C10H14N5O8P | Similar structure but with adenine instead of guanine; plays different roles in metabolism. |

Guanosine 3'-(dihydrogen phosphate) is unique due to its specific role as a second messenger compared to other nucleotides, which may serve primarily as energy carriers or structural components in nucleic acids .

De novo purine nucleotide biosynthesis represents a fundamental metabolic pathway conserved across most living organisms. This multi-step process enables cells to synthesize purine nucleotides from simple precursor molecules rather than relying on external sources.

Ribose-5-Phosphate Activation and IMP Synthesis

The de novo purine biosynthesis pathway begins with ribose-5-phosphate (R5P), a pentose sugar derived from the pentose phosphate pathway. The initial step involves the conversion of R5P to its activated form, phosphoribosyl pyrophosphate (PRPP), catalyzed by ribose-phosphate diphosphokinase (also known as PRPP synthetase).

R5P + ATP → PRPP + AMPThis enzyme transfers the diphosphoryl group from Mg-ATP to ribose-5-phosphate in an SN2 reaction mechanism, with the nucleophilic attack of the anomeric hydroxyl group of ribose-5-phosphate on the beta-phosphorus of ATP. PRPP serves as an essential component for both the purine salvage pathway and the de novo synthesis of purines.

Following PRPP formation, a series of sequential reactions occur to build the purine ring structure directly on the ribose sugar. The first committed step involves PRPP amidotransferase, which catalyzes the transfer of an amine group to PRPP, replacing the pyrophosphate on carbon 1. This enzyme is regulated by both GMP and AMP – the presence of either reduces its activity, while both together fully inactivate it.

- Addition of glycine

- Addition of carbon (from N10-formyltetrahydrofolate)

- Addition of amine (from glutamine)

- First ring closure

- Addition of carboxyl (from CO₂)

- Addition of aspartate

- Loss of fumarate (net gain of an amine)

- Addition of another carbon (from N10-formyltetrahydrofolate)

- Second ring closure to form inosine monophosphate (IMP)

IMP represents a pivotal branch point in purine biosynthesis, serving as the precursor for both adenine and guanine nucleotides.

Conversion of IMP to XMP via IMP Dehydrogenase (IMPDH)

The pathway from IMP to GMP begins with the conversion of IMP to xanthosine monophosphate (XMP), catalyzed by IMP dehydrogenase (IMPDH). This reaction involves the oxidation of IMP with the concomitant reduction of NAD+ to NADH.

IMP + NAD+ + H₂O → XMP + NADH + H+IMPDH catalyzes two distinct chemical transformations:

- A dehydrogenase reaction forming NADH and a covalent enzyme-XMP intermediate (E-XMP*)

- A hydrolysis reaction converting E-XMP* into XMP

The mechanism of IMPDH involves formation and hydrolysis of this covalent enzyme intermediate (E-XMP) in a reaction reminiscent of glyceraldehyde-3-phosphate dehydrogenase. Substrates bind to IMPDH in a random order, with hydride transfer occurring rapidly and NADH release preceding hydrolysis of E-XMP.

IMPDH is a proven target for immunosuppressive, anticancer, and antiviral chemotherapy. Inhibitors of IMPDH include:

- Mycophenolate (MPA), which inhibits by sequestering E-XMP*

- Mizoribine-monophosphate, which acts as a transition state analog

- Ribavirin, an antiviral compound

The IMPDH reaction is often considered the rate-limiting step in guanine nucleotide biosynthesis.

GMPS-Catalyzed Amidation of XMP to Guanosine 3'-(dihydrogen phosphate)

The final step in GMP biosynthesis is the conversion of XMP to GMP, catalyzed by GMP synthetase (GMPS). GMPS belongs to the glutamine amidotransferase (GAT) family of enzymes and catalyzes the amination of XMP to yield GMP in a reaction utilizing glutamine and ATP.

The reaction can be represented as:

ATP + XMP + L-glutamine + H₂O → AMP + diphosphate + GMP + L-glutamateGMPS contains two distinct catalytic domains or subunits:

- Glutaminase domain (GATase): Catalyzes glutamine hydrolysis to glutamate and ammonia

- ATP pyrophosphatase domain (ATPPase): Utilizes the generated ammonia to convert XMP to GMP

The mechanism involves several steps:

- The ATPPase module binds ATP·Mg²⁺ and XMP and catalyzes the formation of an adenyl-XMP intermediate

- ATP·Mg²⁺ and XMP binding to the ATPPase domain allosterically activates the GATase domain

- The activated GATase domain binds and hydrolyzes glutamine to generate ammonia

- The generated ammonia is channeled to the ATPPase active site

- Ammonia replaces the adenylate group in adenyl-XMP through a nucleophilic attack, generating GMP

Table 1: Key Enzymes in De Novo GMP Synthesis and Their Functions

| Enzyme | EC Number | Function | Regulation | Inhibitors |

|---|---|---|---|---|

| Ribose-phosphate diphosphokinase | 2.7.6.1 | Converts R5P to PRPP | - | - |

| PRPP amidotransferase | - | First committed step of purine synthesis | Inhibited by AMP and GMP | - |

| IMP dehydrogenase | - | Converts IMP to XMP | Activated by monovalent cations | Mycophenolate, mizoribine, ribavirin |

| GMP synthetase | 6.3.5.2 | Converts XMP to GMP | Allosteric activation of GATase by substrate-bound ATPPase | Psicofuranin |

Structural Dynamics of Guanosine Monophosphate Synthetase

Guanosine monophosphate synthetase represents a critical enzyme in the de novo biosynthesis of guanosine 3'-(dihydrogen phosphate), catalyzing the final amination step that converts xanthosine monophosphate to guanosine monophosphate through a complex two-domain mechanism [1] [7]. The enzyme exhibits remarkable structural plasticity, undergoing significant conformational changes that coordinate the activities of its two catalytic domains to ensure efficient substrate conversion and ammonia transfer [16] [20]. These dynamic structural rearrangements are essential for the enzyme's regulatory functions and represent one of the most sophisticated examples of interdomain communication in nucleotide biosynthesis [1] [19].

Glutamine Amidotransferase Domain Architecture

The glutamine amidotransferase domain of guanosine monophosphate synthetase adopts a characteristic class I amidotransferase fold, featuring a conserved catalytic triad consisting of cysteine, histidine, and glutamate residues that orchestrate the hydrolysis of glutamine to generate ammonia [1] [4]. This domain encompasses approximately 208 residues in bacterial enzymes and exhibits an alpha-beta hydrolase architecture with a central beta-sheet surrounded by alpha-helices [1] [7]. The catalytic mechanism involves the formation of a covalent thioester intermediate between the cysteine nucleophile and the glutamine substrate, followed by hydrolysis to release ammonia and glutamate [4] [22].

Structural analysis reveals that the glutamine amidotransferase domain exists in an inactive or weakly active state in the absence of substrate binding to the adenosine triphosphate pyrophosphatase domain [1] [19]. This dormant state is characterized by an open configuration where the catalytic residues are not optimally positioned for glutamine binding and hydrolysis [16] [20]. The domain architecture includes several flexible loop regions that undergo substantial conformational changes upon activation, particularly a conserved loop that covers the active site during catalysis to prevent nonproductive hydrolysis of glutamine [20] [22].

The quaternary structure of the glutamine amidotransferase domain varies significantly across different organisms, with bacterial and eukaryotic enzymes featuring a single polypeptide chain containing both domains, while archaeal species often possess separate subunits for each catalytic function [1] [7]. In eukaryotic systems, the domain contains additional structural elements, including extended loop regions and insertions that contribute to enzyme regulation and stability [32] [27]. The domain interface with the adenosine triphosphate pyrophosphatase region is stabilized by extensive hydrogen bonding networks and hydrophobic interactions that facilitate allosteric communication between the two catalytic sites [1] [16].

Adenosine Triphosphate Pyrophosphatase Active Site Conformational Changes

The adenosine triphosphate pyrophosphatase domain undergoes dramatic conformational changes upon substrate binding that are fundamental to enzyme activation and catalytic efficiency [16] [26]. These structural transitions involve coordinated movements of multiple secondary structure elements, including a critical conformational change in the beta2-alphaB loop that recognizes the adenine base of adenosine triphosphate and positions it for catalytic activity [26] [5]. The magnitude of these conformational changes can involve domain tilts of up to 26 degrees and loop movements that completely restructure the active site architecture [16] [23].

The adenosine triphosphate pyrophosphatase domain consists of two distinct subdomains: an amino-terminal adenosine triphosphate-binding subdomain of approximately 180-200 residues and a carboxyl-terminal xanthosine monophosphate-binding and dimerization subdomain of about 120 residues [1] [3]. Upon substrate binding, these subdomains undergo coordinated movements that bring the catalytic residues into proper alignment for the formation of the adenyl-xanthosine monophosphate intermediate [16] [18]. The conformational changes are triggered by the simultaneous binding of both adenosine triphosphate and xanthosine monophosphate, suggesting a cooperative binding mechanism that ensures substrate selectivity [18] [16].

| Conformational Parameter | Magnitude | Structural Element | Functional Consequence |

|---|---|---|---|

| Domain tilt angle | 26° | ATPPase domain | Active site closure |

| Loop ordering transition | Disorder→Order | LID motif (24 residues) | Substrate recognition |

| Interface area expansion | 30% increase | Domain-domain interface | Tunnel formation |

| Subunit rotation | 7° | Quaternary structure | Allosteric activation |

The most significant conformational change involves the ordering of a previously disordered loop region known as the LID motif, which contains the conserved sequence isoleucine-lysine-threonine/serine-histidine-histidine-asparagine [18] [20]. This 24-residue loop undergoes a disorder-to-order transition upon nucleotide binding, forming structured secondary elements that cap the active site and contribute to ammonia tunnel formation [20] [16]. The LID motif contains several catalytic residues, including aspartate372, glutamate375, and the histidine residues of the conserved motif, which are essential for adenyl-xanthosine monophosphate formation [18] [1].

Allosteric Modulation by Purine Metabolites

The allosteric regulation of guanosine monophosphate synthetase by purine metabolites represents a sophisticated control mechanism that maintains cellular nucleotide homeostasis and prevents excessive consumption of metabolic resources [9] [11]. This regulation operates through multiple mechanisms, including feedback inhibition by downstream products and competitive modulation by adenine nucleotide pools [10] [14]. The enzyme exhibits remarkable sensitivity to cellular energy charge and purine nucleotide ratios, allowing for precise control of guanosine monophosphate biosynthesis in response to metabolic demands [9] [12].

Feedback Inhibition by Guanosine Triphosphate and Adenosine Triphosphate Pools

Feedback inhibition by guanosine triphosphate represents a primary regulatory mechanism that prevents overproduction of guanine nucleotides and maintains balanced purine pools within the cell [11] [14]. Guanosine triphosphate binds to allosteric sites distinct from the catalytic centers and induces conformational changes that reduce enzyme activity by 50-80% depending on the physiological concentrations [12] [9]. This inhibition operates through a non-competitive mechanism, suggesting that guanosine triphosphate binding alters the enzyme's conformational equilibrium rather than directly competing with substrate binding [11] [10].

The molecular basis of guanosine triphosphate inhibition involves binding to regulatory sites located at the interface between the glutamine amidotransferase and adenosine triphosphate pyrophosphatase domains [11] [1]. Structural studies indicate that guanosine triphosphate binding stabilizes a conformational state that is less favorable for interdomain communication and ammonia transfer [16] [11]. The inhibition exhibits cooperative behavior in some enzyme variants, with Hill coefficients ranging from 1.5 to 2.4, indicating that multiple guanosine triphosphate molecules may bind cooperatively to achieve maximal inhibitory effect [1] [19].

Adenosine triphosphate pools also exert regulatory control through competitive inhibition mechanisms that modulate enzyme activity in response to cellular energy charge [10] [12]. High adenosine triphosphate concentrations can compete with substrate adenosine triphosphate binding, effectively reducing the apparent affinity for the nucleotide substrate and decreasing overall catalytic efficiency [14] [9]. This mechanism provides a direct link between cellular energy status and guanosine monophosphate biosynthesis, ensuring that purine synthesis is coordinated with available energy resources [12] [10].

| Inhibitory Mechanism | Inhibitor | Inhibition Type | IC₅₀ Range | Physiological Significance |

|---|---|---|---|---|

| Feedback inhibition | GTP | Non-competitive | 10-50 μM | Purine balance maintenance |

| Competitive inhibition | ATP excess | Competitive | 100-500 μM | Energy charge regulation |

| Allosteric modulation | Purine nucleotides | Mixed | 25-100 μM | Metabolic coordination |

| Product inhibition | GMP accumulation | Competitive | 50-200 μM | End-product control |

Substrate Channeling and Ammonia Transfer Mechanisms

Substrate channeling in guanosine monophosphate synthetase represents one of the most efficient ammonia transfer systems known in biochemistry, achieving greater than 95% channeling efficiency to prevent loss of the volatile ammonia intermediate to the surrounding medium [21] [13]. The channeling mechanism involves the formation of a transient protein tunnel that spans 10-40 Angstroms between the glutamine amidotransferase and adenosine triphosphate pyrophosphatase active sites [20] [22]. This tunnel is not preformed in the enzyme structure but emerges through coordinated conformational changes triggered by substrate binding [20] [24].

The ammonia channeling process begins with glutamine binding to the glutamine amidotransferase domain, which induces conformational changes that seal the active site from the external environment [24] [20]. Subsequent hydrolysis of glutamine generates ammonia within the enclosed active site, and the volatile product is immediately channeled through the interdomain tunnel to the adenyl-xanthosine monophosphate intermediate at the adenosine triphosphate pyrophosphatase site [21] [13]. The tunnel formation requires the coordinated movement of multiple protein segments, including the LID motif and flexible loops from both domains [20] [18].

Kinetic analysis demonstrates that the ammonia transfer process occurs with remarkable efficiency, with calculated rate constants indicating that ammonia traverses the interdomain distance in microseconds rather than the milliseconds required for diffusion through bulk solvent [21] [13]. pH dependence studies establish that ammonia, rather than ammonium ion, is the transferred species, consistent with the neutral molecule's ability to traverse hydrophobic tunnel environments [21] [22]. The lifetime of the protein complex during ammonia transfer is estimated to be less than 0.5 seconds, indicating that the channeling process represents a kinetically controlled mechanism rather than a thermodynamically driven equilibrium [21] [13].

Regulatory Coupling with pyr Operon Expression in Prokaryotes

Guanosine 3'-(dihydrogen phosphate) serves as a critical regulatory node in the complex network governing pyrimidine nucleotide homeostasis, particularly through its intimate relationship with pyr operon expression in prokaryotic systems. The regulatory coupling between guanosine 3'-(dihydrogen phosphate) and pyrimidine biosynthesis represents a sophisticated mechanism that ensures balanced nucleotide production essential for cellular function [1] [2].

In prokaryotic organisms, the pyr operon encodes essential enzymes required for de novo pyrimidine nucleotide biosynthesis, including aspartate transcarbamoylase, dihydroorotase, and orotate phosphoribosyltransferase [1] [3]. The expression of these genes is tightly regulated through transcriptional attenuation mechanisms that respond to intracellular nucleotide concentrations. Guanosine 3'-(dihydrogen phosphate) participates in this regulatory network through multiple interconnected pathways that modulate both transcriptional and post-transcriptional control of pyrimidine biosynthesis [1] [2].

The regulatory coupling mechanism involves the interaction between guanosine 3'-(dihydrogen phosphate) and the transcriptional regulator PyrR, which controls pyr operon expression through RNA-binding activities [2]. When intracellular uridine nucleotide levels are low, PyrR forms tetramers or hexamers that do not bind RNA, favoring antiterminator hairpin formation in nascent transcripts and allowing continued transcription of pyrimidine biosynthetic genes [2]. However, when both uridine and guanosine nucleotides are present, they compete for the same PyrR binding site, with guanosine 3'-(dihydrogen phosphate) and guanosine triphosphate forming non-RNA-binding tetramers that increase pyr operon expression [2].

This competitive binding mechanism creates a sophisticated regulatory circuit where the guanosine 3'-(dihydrogen phosphate) to uridine nucleotide ratio directly influences the rate of pyrimidine nucleotide biosynthesis. Research has demonstrated that a high ratio of guanine to uridine nucleotides results in guanine nucleotide-bound PyrR, which forms non-RNA-binding tetramers and consequently increases pyr operon expression [2]. This mechanism provides a means of coordinating the rate of pyrimidine nucleotide biosynthesis with the size of intracellular guanine nucleotide pools, ensuring balanced nucleotide production.

The regulatory coupling extends beyond simple competitive inhibition to encompass more complex metabolic integration. Studies have shown that 5-phosphoribosyl-1-pyrophosphate also stimulates PyrR dimerization and binding to anti-antiterminator hairpins, leading to reduced pyr operon expression [2]. This response is physiologically significant because an increase in intracellular 5-phosphoribosyl-1-pyrophosphate levels typically reflects guanosine nucleotide shortage and diminished demand for pyrimidine nucleotide synthesis.

XMP/GMP Ratio-Dependent Modulation of Transcriptional Networks

The ratio of xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) serves as a critical regulatory parameter that modulates transcriptional networks involved in nucleotide metabolism. This ratio-dependent control mechanism represents a sophisticated cellular sensing system that responds to the relative abundance of purine nucleotide intermediates and adjusts gene expression accordingly [4] [5].

Xanthosine monophosphate represents the immediate precursor to guanosine 3'-(dihydrogen phosphate) in the purine biosynthetic pathway, with the conversion catalyzed by guanosine monophosphate synthetase in a reaction that requires glutamine as an amino donor and adenosine triphosphate as an energy source [6] [7]. The cellular ratio of xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) therefore reflects the metabolic state of the purine biosynthetic pathway and serves as a sensor for the cell's nucleotide requirements.

Research has demonstrated that the xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) ratio influences transcriptional networks through multiple mechanisms. In yeast systems, transcription of genes encoding inosine monophosphate dehydrogenase, the enzyme responsible for converting inosine monophosphate to xanthosine monophosphate, is specifically regulated by guanine nucleotide availability [4]. When intracellular guanosine diphosphate levels are high, transcription of these genes is repressed, while low guanosine diphosphate levels result in transcriptional activation [4].

This regulatory mechanism creates a feedback loop where the end product of the pathway (guanosine 3'-(dihydrogen phosphate) and its phosphorylated derivatives) controls the expression of enzymes involved in its own synthesis. The regulatory system is further refined by the observation that only the first step of the guanosine diphosphate synthesis pathway is regulated in this manner, while later steps encoded by different genes remain guanine-insensitive [4].

The transcriptional modulation extends to broader metabolic networks through the influence of the xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) ratio on purine nucleotide homeostasis. Studies have shown that alterations in this ratio can significantly impact the expression of genes involved in purine salvage pathways, nucleotide transport, and related metabolic processes [5]. In engineered systems where the normal conversion of xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) is disrupted, cells exhibit dramatic changes in nucleotide pool sizes and corresponding alterations in gene expression profiles [5].

The ratio-dependent modulation also influences the expression of genes involved in nucleotide catabolism and recycling pathways. Research has demonstrated that when the xanthosine monophosphate to guanosine 3'-(dihydrogen phosphate) ratio is perturbed, cells respond by altering the expression of enzymes involved in purine degradation, including xanthine dehydrogenase and nucleoside hydrolases [8]. This coordinated response ensures that nucleotide pools remain balanced despite perturbations in individual pathway components.

Interplay with Glutamine Metabolism

Nitrogen Recycling Through Glutamate/Glutamine Shunts

The interplay between guanosine 3'-(dihydrogen phosphate) metabolism and glutamine metabolism represents a fundamental aspect of cellular nitrogen homeostasis, with glutamate and glutamine shunts serving as critical conduits for nitrogen recycling in rapidly proliferating cells. This metabolic integration ensures efficient utilization of nitrogen resources while maintaining the nucleotide pools necessary for cellular growth and division [9] [10] [11].

Glutamine serves as the primary nitrogen donor in the biosynthesis of guanosine 3'-(dihydrogen phosphate), contributing amino groups at multiple steps in the purine biosynthetic pathway. Specifically, glutamine provides the nitrogen atoms that will become nitrogen-3 and nitrogen-9 of the purine nucleobases, as well as the amino group of guanine [9] [12]. The rate-limiting step in de novo purine nucleotide synthesis, catalyzed by glutamine 5-phosphoribosyl-1-pyrophosphate amidotransferase, depends entirely on glutamine availability, establishing a direct metabolic link between glutamine metabolism and guanosine 3'-(dihydrogen phosphate) production [9].

The nitrogen recycling mechanism operates through sophisticated glutamate and glutamine shunts that allow cells to efficiently capture and redistribute nitrogen from various sources. Glutamine synthetase, the key enzyme in this process, assimilates ammonium derived from both primary nitrogen uptake and internal nitrogen recycling pathways [13] [14]. This enzyme is particularly important in the cytosolic compartment, where it reassimilates ammonia released from protein breakdown and other nitrogen-containing metabolites, effectively preventing nitrogen waste [13].

The glutamate-glutamine cycle forms the backbone of nitrogen recycling in many cell types, particularly in rapidly proliferating cells where nucleotide demand is high. In this cycle, glutamate released from various metabolic processes is converted to glutamine by glutamine synthetase, creating a temporary storage form of nitrogen that can be mobilized when needed for biosynthetic processes [11] [15]. The glutamine can then be converted back to glutamate by glutaminase, releasing ammonia that can be incorporated into nucleotide biosynthesis or other nitrogen-requiring pathways [11].

Research has demonstrated that the efficiency of nitrogen recycling through glutamate and glutamine shunts is particularly critical during periods of nitrogen limitation or high metabolic demand. Studies using nitrogen-15 labeling have shown that a significant portion of the nitrogen incorporated into guanosine 3'-(dihydrogen phosphate) can be derived from recycled glutamine, rather than from newly assimilated inorganic nitrogen sources [16]. This recycling mechanism allows cells to maintain nucleotide synthesis even when external nitrogen sources are limited.

The glutamate-glutamine shunt system also interfaces with other metabolic pathways that influence guanosine 3'-(dihydrogen phosphate) homeostasis. For example, the conversion of glutamine to alpha-ketoglutarate via glutamate serves as a route for entry of glutamine-derived carbon into the tricarboxylic acid cycle, while simultaneously providing nitrogen for nucleotide biosynthesis [17]. This dual utilization of glutamine for both carbon and nitrogen metabolism exemplifies the integrated nature of cellular metabolism.

Metabolic Flux Analysis in Rapidly Proliferating Cells

Metabolic flux analysis in rapidly proliferating cells reveals the critical importance of guanosine 3'-(dihydrogen phosphate) metabolism in supporting the elevated biosynthetic demands associated with cell division. These cells exhibit distinctive metabolic profiles characterized by increased nucleotide biosynthesis, enhanced nitrogen utilization, and coordinated regulation of carbon and nitrogen metabolism [18] [19] [20].

In rapidly proliferating cells, the demand for nucleotides increases dramatically to support both ribosomal RNA synthesis for biomass production and DNA replication for cell division. Studies using carbon-13 metabolic flux analysis have shown that proliferating cancer cells typically exhibit glucose uptake rates of 100-400 nanomoles per million cells per hour, with significant portions of this carbon ultimately contributing to nucleotide biosynthesis [18]. The synthesis of guanosine 3'-(dihydrogen phosphate) and other purine nucleotides requires substantial metabolic resources, including ribose-5-phosphate from the pentose phosphate pathway, amino acids from protein metabolism, and folate-derived one-carbon units [18] [20].

The metabolic flux analysis reveals that rapidly proliferating cells coordinate their metabolism to optimize nucleotide production while maintaining energy homeostasis. These cells demonstrate increased flux through the pentose phosphate pathway, which provides both ribose-5-phosphate for nucleotide synthesis and nicotinamide adenine dinucleotide phosphate for reductive biosynthesis [20]. The enhanced pentose phosphate pathway activity is particularly important for guanosine 3'-(dihydrogen phosphate) biosynthesis, as it provides the ribose moiety that forms the backbone of the nucleotide.

Nitrogen metabolism in rapidly proliferating cells shows distinctive patterns that reflect the high demand for nucleotide biosynthesis. Metabolic flux analysis has demonstrated that these cells exhibit increased glutamine consumption, with glutamine serving as the primary nitrogen donor for purine nucleotide synthesis [18] [20]. The flux through glutamine metabolism is particularly elevated, with glutamine consumption rates typically ranging from 30-100 nanomoles per million cells per hour in proliferating cancer cells [18].

The analysis also reveals that rapidly proliferating cells implement sophisticated regulatory mechanisms to balance nucleotide production with other metabolic demands. Studies have shown that cells experiencing nucleotide imbalances continue to grow and enter S phase despite these perturbations, relying on replication stress signaling pathways to maintain nucleotide availability during DNA synthesis [19]. This indicates that normal metabolic regulatory pathways like mechanistic target of rapamycin complex 1, protein kinase B, and adenosine monophosphate-activated protein kinase do not effectively sense nucleotide imbalances, highlighting the importance of specialized nucleotide homeostasis mechanisms.

Furthermore, metabolic flux analysis has revealed that the coordination of nucleotide metabolism with cell cycle progression is critical for maintaining proliferative capacity. The demand for different nucleotides varies throughout the cell cycle, with particularly high requirements during S phase for DNA replication [19] [21]. Cells must therefore adjust their metabolic flux patterns to ensure adequate nucleotide availability at the appropriate times, with guanosine 3'-(dihydrogen phosphate) playing a central role in this coordination.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

97416-83-6 (mono-hydrochloride salt)

Dates

Explore Compound Types